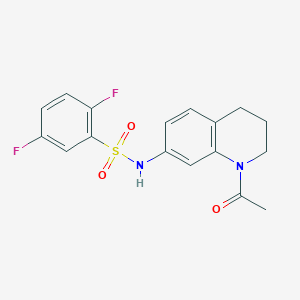![molecular formula C17H21N3O2 B2846429 2-[(2-acetylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide CAS No. 1181505-22-5](/img/structure/B2846429.png)
2-[(2-acetylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-acetylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylphenyl group, a cyanocyclohexyl group, and an acetamide moiety. Its molecular formula is C17H20N2O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-acetylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide typically involves the cyanoacetylation of amines. This process can be carried out by treating substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-acetylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
2-[(2-acetylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide has several applications in scientific research:
Industry: The compound can be used in the production of specialty chemicals and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(2-acetylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may act by inhibiting specific enzymes or receptors, leading to changes in cellular processes. For instance, some derivatives have been shown to inhibit inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-acetylphenyl)acetamide: This compound shares the acetylphenyl group but lacks the cyanocyclohexyl moiety.
2-cyano-N-(2-nitrophenyl)acetamide: This compound features a cyano group and a nitrophenyl group, making it structurally similar.
3-aminoacetanilide: This compound has an amino group and an acetanilide structure, similar to the acetamide moiety in the target compound.
Uniqueness
2-[(2-acetylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
2-(2-acetylanilino)-N-(1-cyanocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13(21)14-7-3-4-8-15(14)19-11-16(22)20-17(12-18)9-5-2-6-10-17/h3-4,7-8,19H,2,5-6,9-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVMQXKMQGSFKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NCC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-2-[(4-ethoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2846346.png)
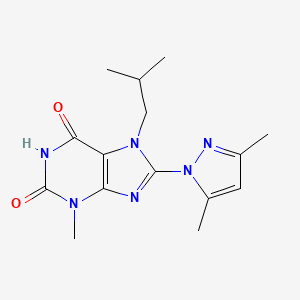
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2846348.png)
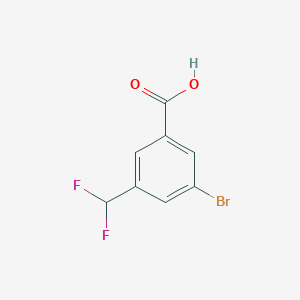
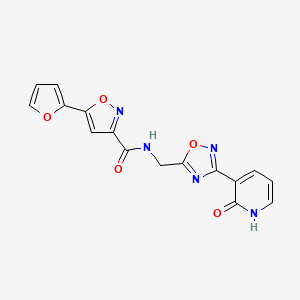
![2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2846352.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2846353.png)
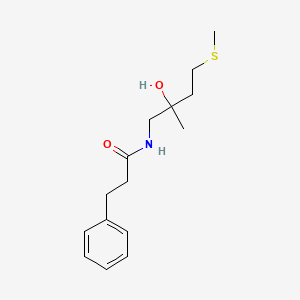

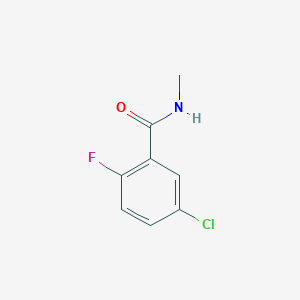
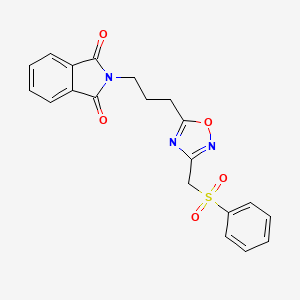
![[1-[(Dimethylamino)methyl]cyclohexyl]methanol;hydrochloride](/img/structure/B2846366.png)
![3,5-dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2846368.png)
